molecular formula C12H14O4 B1142089 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester CAS No. 124439-98-1

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

Cat. No. B1142089
M. Wt: 222.23716
InChI Key:
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Patent
US05037747

Procedure details

A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer, a pH electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 60 mL of deionized water, 15 mL of 0.05M phosphate buffer (pH 7.0) and 2.2 g racemic 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester dissolved in 7.5 mL of tetrahydrofuran. The pH was adjusted to 8.0 with 0.1N aqueous hydroxide solution, and 0.4 g of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added while the mixture was stirred at a fast rate. The reaction flask was stoppered to avoid loss of the co-solvent by evaporation and the stirring was continued at the same rate. The pH was maintained at 8.0 by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump. The reaction was discontinued when 55 mL of 0.1N aqueous sodium hydroxide had been consumed (at about the 10 hour mark) and the tetrahydrofuran was removed by evaporation at 35° C. under 10 mm Hg of vacuum. The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate. The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The solution was filtered and concentrated at 40° C. under 10 mm Hg of vacuum, to obtain 1.0 g (45% yield, 100% of theory) of (R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester as an off-white solid; m.p. 77°-78° C., (α)D25 -20.2° (c 1.0, CHCl3), 99.6% e.e.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.P([O-])([O-])([O-])=O.[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8].[OH-]>O1CCCC1>[CH2:7]([O:9][C:10]([C@H:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(=O)C1OC2=C(CC1)C=CC(=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Three
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at a fast rate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added while the mixture
CUSTOM
Type
CUSTOM
Details
by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
The pH was maintained at 8.0
ADDITION
Type
ADDITION
Details
by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump
CUSTOM
Type
CUSTOM
Details
had been consumed (at about the 10 hour mark) and the tetrahydrofuran
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation at 35° C. under 10 mm Hg of vacuum
EXTRACTION
Type
EXTRACTION
Details
The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under 10 mm Hg of vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)[C@@H]1OC2=C(CC1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05037747

Procedure details

A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer, a pH electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 60 mL of deionized water, 15 mL of 0.05M phosphate buffer (pH 7.0) and 2.2 g racemic 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester dissolved in 7.5 mL of tetrahydrofuran. The pH was adjusted to 8.0 with 0.1N aqueous hydroxide solution, and 0.4 g of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added while the mixture was stirred at a fast rate. The reaction flask was stoppered to avoid loss of the co-solvent by evaporation and the stirring was continued at the same rate. The pH was maintained at 8.0 by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump. The reaction was discontinued when 55 mL of 0.1N aqueous sodium hydroxide had been consumed (at about the 10 hour mark) and the tetrahydrofuran was removed by evaporation at 35° C. under 10 mm Hg of vacuum. The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate. The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The solution was filtered and concentrated at 40° C. under 10 mm Hg of vacuum, to obtain 1.0 g (45% yield, 100% of theory) of (R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester as an off-white solid; m.p. 77°-78° C., (α)D25 -20.2° (c 1.0, CHCl3), 99.6% e.e.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.P([O-])([O-])([O-])=O.[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8].[OH-]>O1CCCC1>[CH2:7]([O:9][C:10]([C@H:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(=O)C1OC2=C(CC1)C=CC(=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Three
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at a fast rate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added while the mixture
CUSTOM
Type
CUSTOM
Details
by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
The pH was maintained at 8.0
ADDITION
Type
ADDITION
Details
by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump
CUSTOM
Type
CUSTOM
Details
had been consumed (at about the 10 hour mark) and the tetrahydrofuran
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation at 35° C. under 10 mm Hg of vacuum
EXTRACTION
Type
EXTRACTION
Details
The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under 10 mm Hg of vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)[C@@H]1OC2=C(CC1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.